molecular formula C6H4Cl2N2O2 B1587157 2,3-Dichloro-6-nitroaniline CAS No. 65078-77-5

2,3-Dichloro-6-nitroaniline

Cat. No. B1587157
CAS RN: 65078-77-5
M. Wt: 207.01 g/mol
InChI Key: RDCOVUDTFKIURA-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitroaniline, abbreviated as DCNA, is an organic compound . It appears as colorless or light yellow crystals . The molecular formula of DCNA is C6H4Cl2N2O2 .


Synthesis Analysis

DCNA can be synthesized through a two-step method . The first step involves a nitration reaction of 1,2,3-trichlorobenzenes with nitric acid in a sulfuric acid system to prepare 2,3,4-trichloronitrobenzenes . The second step involves an ammonolysis reaction of 2,3,4-trichloronitrobenzenes with ammonia at 120-150°C in an organic solvent to obtain DCNA . This method is simple to operate, environmentally friendly, and results in high yield and purity .


Molecular Structure Analysis

The molecular structure of DCNA is represented by the formula C6H4Cl2N2O2 . The average mass is 207.014 Da and the monoisotopic mass is 205.964981 Da .


Chemical Reactions Analysis

The synthesis of DCNA usually involves the nitration of aniline . Under appropriate conditions, aniline reacts with concentrated nitric acid to obtain o-nitroaniline . Subsequently, p-nitroaniline undergoes dichlorination to yield 2,3-dichloro-6-nitroaniline .


Physical And Chemical Properties Analysis

DCNA has a molecular weight of 207.01 . It has a density of 1.624g/cm³ . The boiling point is 323.5°C at 760 mmHg . The flash point is 149.4°C . The refractive index is 1.655 .

Scientific Research Applications

Pesticides

2,3-Dichloro-6-nitroaniline is utilized in the field of pesticides. It is involved in the synthesis of certain pesticides, offering advantages such as reduced production energy consumption, good reaction selectivity, and shortened reaction time .

Pharmaceuticals

This compound serves as an intermediate in pharmaceuticals. It is used in the synthesis of various medicinal compounds, contributing to the development of new drugs and treatments .

Dye Industry

As an important dye intermediate, 2,3-Dichloro-6-nitroaniline is used to synthesize dyes and pigments. Its properties facilitate the production of vibrant and stable colors for various applications .

Safety And Hazards

DCNA is considered hazardous . It is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling DCNA . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

IUPAC Name

2,3-dichloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCOVUDTFKIURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983629
Record name 2,3-Dichloro-6-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitroaniline

CAS RN

65078-77-5
Record name 2,3-Dichloro-6-nitrobenzenamine
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Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-Dichloro-6-nitroaniline
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Record name 2,3-dichloro-6-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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